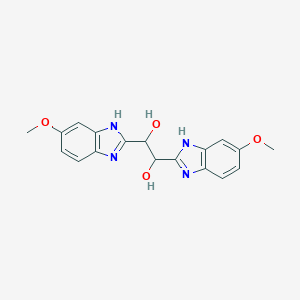
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to modulate the activity of proteins involved in insulin signaling and glucose metabolism.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol has a range of biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity in animal models. In materials science, it has been shown to catalyze certain chemical reactions and to exhibit fluorescence properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol is its synthetic accessibility, which allows for the production of large quantities for use in laboratory experiments. It also exhibits a range of biological and chemical activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments and interpret results.
Orientations Futures
There are many future directions for research on 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol. One area of interest is in the development of new anticancer agents based on its structure and activity. Another area of interest is in the development of new materials and sensors based on its fluorescence properties. Additionally, further research is needed to fully understand its mechanism of action and to identify new applications in medicine, materials science, and environmental science.
Méthodes De Synthèse
The synthesis of 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol involves a multi-step reaction sequence. The starting material is 6-methoxy-2-nitroaniline, which is reacted with ethyl glyoxylate to form a diester intermediate. The diester is then reduced to the corresponding diol using sodium borohydride. Finally, the diol is reacted with 1,2-dibromoethane to yield 1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol.
Applications De Recherche Scientifique
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, it has been investigated as a potential anticancer agent, as well as a treatment for other diseases such as diabetes and Alzheimer's disease. In materials science, it has been studied for its use in the development of new sensors and catalysts. In environmental science, it has been investigated for its potential use in wastewater treatment and pollution control.
Propriétés
Numéro CAS |
16656-27-2 |
|---|---|
Nom du produit |
1,2-Bis(6-methoxy-1h-benzimidazol-2-yl)ethane-1,2-diol |
Formule moléculaire |
C18H18N4O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1,2-bis(6-methoxy-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C18H18N4O4/c1-25-9-3-5-11-13(7-9)21-17(19-11)15(23)16(24)18-20-12-6-4-10(26-2)8-14(12)22-18/h3-8,15-16,23-24H,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
MZMNCFAGSTVAOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(C(C3=NC4=C(N3)C=C(C=C4)OC)O)O |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(N2)C(C(C3=NC4=C(N3)C=C(C=C4)OC)O)O |
Autres numéros CAS |
16964-21-9 |
Synonymes |
(S,S)-1,2-bis(5-methoxy-2-benzimidazolyl)-1,2-ethanediol A 36683 A 36683, (R-(R*,R*))-isomer A 36683, (R-(R*,S*))-isomer A 36683, (S-(R*,R*))-isomer A 36683, dihydrochloride, (S-(R*,R*))-isomer A 37536 A-36683 Abbot 36683 bis-benzimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)